(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol chemical properties
(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a key heterocyclic compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a nitro group at the 5-position and a hydroxymethyl group at the 2-position imparts unique electronic and functional characteristics. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, data interpretation, and a discussion of the molecule's reactivity and potential applications as a versatile building block in the synthesis of pharmacologically active agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, significantly modulates the electronic properties of the heterocyclic system, often enhancing biological activity. When combined with a reactive hydroxymethyl (—CH₂OH) group at the 2-position, the resulting molecule, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, becomes a highly valuable and versatile intermediate for creating diverse chemical libraries. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. This guide delves into the core chemical attributes of this specific derivative, providing the foundational knowledge necessary for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for any chemical study. The key identifiers and physicochemical properties of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |
| CAS Number | 20034-00-8 | |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Synonyms | 2-(Hydroxymethyl)-5-nitrobenzimidazole, {5-nitro-1H-benzimidazol-2-yl}methanol | |
| InChIKey | ZJLPIDVKNQXTKN-UHFFFAOYSA-N |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Expected to be a solid | Based on related compounds. |
| Boiling Point | 517.5 ± 30.0 °C at 760 mmHg | Predicted value. |
| Melting Point | Not explicitly reported; expected to be >200 °C | Related compounds such as 2-methyl-5-nitro-1H-benzimidazole melt at 219 °C. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from NMR studies on similar structures which utilize DMSO-d₆ as a solvent. |
| XLogP3 | 0.9 | Predicted. |
Synthesis and Purification
The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, the logical precursors are 4-nitro-o-phenylenediamine and glycolic acid.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Phillips Condensation
This protocol is adapted from established procedures for synthesizing 2-substituted benzimidazoles.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (10 mmol) and glycolic acid (12 mmol).
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Acidic Medium: Add 4M hydrochloric acid (50 mL). The use of a strong acid is crucial as it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine, and facilitates the final dehydrative cyclization.
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Reflux: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol (9:1).
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Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
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Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide dropwise until the pH is approximately 7-8. This step is critical to deprotonate the benzimidazole product, causing it to precipitate out of the aqueous solution.
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Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. While a dedicated spectrum for the title compound is not available, the expected data can be reliably predicted based on the analysis of closely related 5-nitro-benzimidazole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum, typically run in DMSO-d₆, is expected to show distinct signals for each type of proton.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imidazole N-H | > 12.5 | Broad singlet | The acidic proton on the imidazole ring is typically deshielded and appears far downfield. |
| Aromatic H-4 | ~8.4-8.6 | d | Doublet due to coupling with H-6. Deshielded by the adjacent nitro group. |
| Aromatic H-6 | ~8.0-8.2 | dd | Doublet of doublets due to coupling with H-4 and H-7. |
| Aromatic H-7 | ~7.7-7.9 | d | Doublet due to coupling with H-6. |
| Hydroxymethyl -CH₂- | ~4.5-4.8 | s or d | Singlet. May appear as a doublet if coupled to the -OH proton. |
| Hydroxymethyl -OH | ~5.0-5.5 | Broad s or t | Broad singlet. May appear as a triplet if coupled to the -CH₂- protons. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| O-H Stretch (alcohol) | 3400 - 3200 | Strong, Broad | |
| N-H Stretch (imidazole) | 3350 - 3100 | Medium | |
| Aromatic C-H Stretch | 3150 - 3050 | Medium | |
| C=N Stretch (imidazole) | 1630 - 1590 | Medium | |
| Asymmetric N-O Stretch (NO₂) | 1550 - 1500 | Strong | |
| Symmetric N-O Stretch (NO₂) | 1380 - 1340 | Strong |
| C-O Stretch (alcohol) | 1080 - 1050 | Strong | |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion: For Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 194.056.
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Key Fragmentation: Common fragmentation pathways would include the loss of a water molecule (-18 Da) from the hydroxymethyl group and the molecular ion, or the loss of the entire hydroxymethyl radical (•CH₂OH, -31 Da).
Reactivity and Chemical Behavior
The chemical reactivity of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is governed by its three primary functional components: the benzimidazole ring, the nitro group, and the hydroxymethyl group.
Diagram 2: Reactivity Map
Caption: Key reactive sites and potential transformations of the title compound.
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Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification with carboxylic acids or etherification with alkyl halides.
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Imidazole N-H: The pyrrolic nitrogen of the imidazole ring is acidic and can be deprotonated by a suitable base. The resulting anion can be alkylated or acylated , allowing for the introduction of various substituents at the N-1 position. This is a common strategy for modifying the pharmacokinetic properties of benzimidazole-based drugs.
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Nitro Group: The nitro group is a key functional group for prodrug strategies, particularly in antimicrobial and anticancer research. It can be reduced under various conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the corresponding 5-amino-1H-benzimidazole derivative. This amino group can then be further functionalized, for example, by forming amides or Schiff bases. The electron-withdrawing nature of the nitro group also deactivates the benzene ring towards electrophilic substitution.
Applications in Research and Drug Development
The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic possibilities it enables.
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Anticancer Agents: The 5-nitro-benzimidazole scaffold has been investigated for anticancer activity. Some derivatives have shown potent cytotoxicity and the ability to inhibit enzymes like poly (ADP-ribose) polymerase (PARP). The hydroxymethyl group can be used to link the core to other pharmacophores or targeting moieties.
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Antiprotozoal Agents: Nitro-heterocycles are well-established antiprotozoal agents. The mechanism often involves the reductive activation of the nitro group within the anaerobic parasite to generate cytotoxic radical species. (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol serves as a precursor for compounds designed with this mode of action.
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Antimicrobial Agents: The broader benzimidazole class has well-known antimicrobial activities. By modifying the N-1 and C-2 positions of the title compound, libraries of novel derivatives can be synthesized and screened for antibacterial and antifungal properties.
Safety and Handling
As with any laboratory chemical, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol should be handled with appropriate care.
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General Precautions: Handle in a well-ventilated area or fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
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Toxicological Profile: While specific data for this compound is limited, some related nitroimidazole and nitroaromatic compounds are classified as potential mutagens or carcinogens. It is prudent to handle this compound as potentially hazardous until more data is available.
Conclusion
(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a chemical intermediate of significant value, bridging the privileged benzimidazole scaffold with the electronically important nitro group and the synthetically versatile hydroxymethyl group. Its well-defined synthesis and predictable reactivity make it an excellent starting point for the development of novel compounds targeting a range of therapeutic areas, from oncology to infectious diseases. This guide has provided a foundational understanding of its chemical properties, characterization, and synthetic utility, equipping researchers with the knowledge to leverage this molecule in their scientific endeavors.
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